molecular formula C20H18FNO4 B13507257 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans

Cat. No.: B13507257
M. Wt: 355.4 g/mol
InChI Key: YHUZEOYVDBKDFJ-SJLPKXTDSA-N
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Description

rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans (hereafter referred to as the target compound) is a fluorinated pyrrolidine derivative protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is structurally characterized by:

  • A pyrrolidine ring substituted with a fluorine atom at the trans-4-position and a carboxylic acid group at the trans-3-position.
  • An Fmoc protecting group on the nitrogen atom, which is commonly used in peptide synthesis to enable selective deprotection .

This compound serves as a critical building block in medicinal chemistry, particularly for developing peptidomimetics and protease inhibitors.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H18FNO4/c21-18-10-22(9-16(18)19(23)24)20(25)26-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,23,24)/t16-,18-/m1/s1

InChI Key

YHUZEOYVDBKDFJ-SJLPKXTDSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)C(=O)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Background

The compound is a racemic mixture of the (3R,4R) stereoisomer of a 4-fluoropyrrolidine-3-carboxylic acid derivative, protected at the nitrogen with the Fmoc group. The trans descriptor refers to the relative stereochemistry between the substituents at positions 3 and 4 of the pyrrolidine ring.

Preparation Methods Overview

Synthetic Strategy

The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans, generally involves:

  • Construction or procurement of the fluorinated pyrrolidine core with defined stereochemistry.
  • Introduction of the carboxylic acid functionality at position 3.
  • Protection of the nitrogen atom with the Fmoc group to yield the final protected amino acid derivative.

Key Synthetic Routes

Starting Materials and Intermediates
  • Fluoropyrrolidine cores with defined stereochemistry can be synthesized or purchased. For example, 4-fluoropyrrolidine-2-carboxylic acid derivatives with (2R,4R) or (3R,4R) stereochemistry are commercially available from specialized suppliers (e.g., Angene International Limited).
  • The Fmoc protecting group is commonly introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Typical Synthetic Sequence
  • Stereoselective Pyrrolidine Ring Formation or Resolution
    The pyrrolidine ring bearing the fluorine substituent at position 4 and a carboxyl group at position 3 is prepared via stereoselective synthesis or chiral resolution of racemic mixtures. Techniques include asymmetric catalysis or chiral pool synthesis.

  • Carboxyl Group Introduction
    The carboxylic acid at position 3 is introduced either by direct functionalization or through ring closure of suitably functionalized precursors.

  • N-Fmoc Protection
    The secondary amine of the pyrrolidine ring is protected by reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., in the presence of a base like sodium bicarbonate or triethylamine) to yield the Fmoc-protected amino acid.

Example Preparation Protocol (Generalized)

Step Reagents/Conditions Outcome
1 Synthesis of racemic 4-fluoropyrrolidine-3-carboxylic acid Formation of fluorinated pyrrolidine core with carboxyl group
2 Purification / Resolution (if needed) Isolation of trans-(3R,4R) stereoisomer
3 Reaction with Fmoc-Cl in aqueous/organic solvent with base Formation of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans

Analytical Data and Characterization

  • Molecular formula: C24H23NO4F (approximate based on related compounds).
  • Molecular weight: ~417.5 g/mol.
  • Stereochemical confirmation is typically performed by NMR spectroscopy, chiral HPLC, and possibly X-ray crystallography.
  • Purity and identity are confirmed by mass spectrometry and chromatographic techniques.

Comparative Notes on Related Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Differences
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans 2138266-87-0 417.5 Fluorine at position 4, Fmoc-protected
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid 1690085-29-0 351.4 Methyl substituent instead of fluorine
rac-(3R,4R)-4-(aminomethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid 2679948-32-2 366.4 Aminomethyl substituent at position 4

Research Perspectives and Challenges

  • The stereoselective synthesis of fluorinated pyrrolidines remains a challenging area due to the need for precise control of stereochemistry and regioselectivity.
  • The Fmoc protection strategy is well-established and compatible with peptide synthesis workflows.
  • Advances in asymmetric catalysis and fluorination techniques continue to improve yields and selectivity for such compounds.
  • Detailed synthetic routes are often proprietary or published in specialized patents and research articles; commercial suppliers provide practical access to these compounds for research.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The fluoropyrrolidine core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorine atom or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine site. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluoropyrrolidine core can interact with enzymes or receptors, leading to changes in their activity. The fluorenylmethoxycarbonyl group can also play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects

The substituent at the pyrrolidine C4 position significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent at C4 Molecular Formula Molecular Weight CAS Number Key Features Reference
rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans Fluorine (-F) C₂₀H₁₈FNO₄ 355.36 Not provided† High electronegativity, metabolic stability Target
rac-(3R,4R)-1-Fmoc-4-propylpyrrolidine-3-carboxylic acid Propyl (-C₃H₇) C₂₃H₂₅NO₄ 391.45 Not provided‡ Increased lipophilicity, steric bulk
rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Trifluoromethyl (-CF₃) C₂₁H₁₈F₃NO₄ 405.37 Not provided‡ Enhanced electron-withdrawing effects
(2R,4R)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acid Fluorine (-F) C₂₀H₁₈FNO₄ 355.36 1932387-77-3 Positional isomer (carboxylic acid at C2)

Key Observations :

  • Fluorine vs.
  • Fluorine vs. Trifluoromethyl : The trifluoromethyl group in the analog from offers greater steric bulk and electron-withdrawing effects, which may alter binding affinity in enzyme inhibition.
  • Positional Isomerism : The (2R,4R)-isomer shifts the carboxylic acid to C2, altering hydrogen-bonding interactions in peptide backbones.

Stereochemical Comparisons

Stereochemistry critically influences biological activity and synthetic utility:

  • Trans Configuration : The trans (3R,4R) geometry in the target compound minimizes steric clash between substituents, favoring rigid conformations suited for protease inhibitor scaffolds.
  • Cis vs. Trans Analogs : and highlight analogs with varying stereochemistry (e.g., cis-4-phenylpiperidine derivatives), which exhibit distinct conformational flexibility and binding modes .

Piperidine vs. Pyrrolidine Scaffolds

Piperidine-based analogs (e.g., 4-Fmoc-3(R)-morpholinecarboxylic acid and 4-methylpiperidine derivatives ) differ in ring size and flexibility:

  • Piperidine (6-membered ring) : Increased flexibility may enhance binding to larger enzyme active sites.
  • Pyrrolidine (5-membered ring) : Conformational rigidity favors selective interactions with compact targets, such as viral proteases .

Biological Activity

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorinated pyrrolidine moiety, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Chemical Formula : C23H25NO4
  • Molecular Weight : 379.45 g/mol
  • CAS Number : 2137769-12-9
  • LogP : 3.74 (indicates moderate lipophilicity)

The biological activity of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, leading to changes in cellular signaling pathways.
  • Protein-Ligand Interactions : The Fmoc group enhances stability during interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines.

Cancer TypeIC50 Value (µM)
MCF-7 (Breast Cancer)10 µM
K562 (Leukemia)5 µM

Case Studies

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit proteases involved in cancer metastasis. The results indicated a significant reduction in enzyme activity at concentrations as low as 5 µM.
  • Antimicrobial Efficacy : In a clinical trial assessing its effectiveness against drug-resistant bacteria, rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid demonstrated superior efficacy compared to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for rac-(3R,4R)-1-Fmoc-4-fluoropyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical purity?

Answer: The synthesis typically involves multi-step reactions starting with pyrrolidine ring formation, fluorine introduction, and Fmoc protection. Key steps include:

  • Fluorination: Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to minimize racemization .
  • Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like N-methylmorpholine to maintain pH 8–8. Temperature control (0–4°C) prevents side reactions .
  • Stereochemical Control: Chiral auxiliaries or enzymatic resolution may be employed. Polar aprotic solvents (e.g., DMF) enhance stereoselectivity during ring closure .
    Validation: Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final stereochemistry by 19F^{19}\text{F} NMR and chiral HPLC (Chiralpak IA column, hexane/ethanol) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify backbone protons and carbons. 19F^{19}\text{F} NMR confirms fluorine position and absence of byproducts (e.g., gem-difluorination) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%). Chiral HPLC distinguishes diastereomers .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected: ~381.43 g/mol) .
  • X-ray Crystallography: Resolves absolute configuration if single crystals are obtained .

Q. How does pH and temperature affect the stability of the Fmoc group and carboxylic acid moiety during storage?

Answer:

  • pH Sensitivity: The Fmoc group hydrolyzes under basic conditions (pH > 10). Store in neutral buffers (pH 6–7) with 0.1% TFA to stabilize the carboxylic acid .
  • Temperature: Decomposition occurs above 25°C. Store lyophilized at -20°C; solutions in DMSO or DMF are stable for ≤6 months at -80°C .
  • Light Exposure: UV light degrades the fluorenyl group; use amber vials for storage .

Advanced Research Questions

Q. What mechanistic insights explain the role of the 4-fluoro substituent in modulating biological activity?

Answer:

  • Electron-Withdrawing Effect: The fluorine atom increases the carboxylic acid’s acidity (pKa ~2.5), enhancing binding to cationic residues in enzymes (e.g., proteases) .
  • Conformational Restriction: Fluorine’s van der Waals radius restricts pyrrolidine ring puckering, influencing ligand-receptor docking. Molecular dynamics simulations (Amber or GROMACS) model these effects .
  • Metabolic Stability: Fluorine reduces oxidative metabolism, confirmed via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How can computational methods predict this compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding (carboxylic acid with Arg/Lys) and hydrophobic contacts (Fmoc with aromatic residues) .
  • QSAR Models: Train models with datasets of fluorinated pyrrolidines to predict IC50_{50} values. Descriptors include logP, polar surface area, and fluorine’s electrostatic potential .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon fluorine substitution using FEP in OpenMM .

Q. What strategies resolve contradictions in reported biological activity between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic Profiling: Compare in vitro permeability (Caco-2 assay) with in vivo bioavailability (rat PK studies). Poor absorption may explain discrepancies .
  • Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites. Fluorine’s metabolic inertness may reduce in vivo efficacy if prodrug activation is required .
  • Tissue Distribution: Autoradiography with 18F^{18}\text{F}-labeled analogs quantifies target engagement in vivo .

Q. How do structural analogs (e.g., 4-trifluoromethyl or 4-chloro derivatives) compare in enzymatic inhibition assays?

Answer:

  • Enzyme Kinetics: Compare KiK_i values using fluorogenic substrates (e.g., for proteases). Fluorine’s electronegativity often enhances KiK_i 2–5x vs. chloro analogs .
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) measures entropy-driven binding for fluorine vs. enthalpy-driven for bulkier substituents .
  • Structural Analysis: Co-crystallize analogs with target enzymes (e.g., trypsin) to visualize fluorine’s impact on active-site water networks .

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